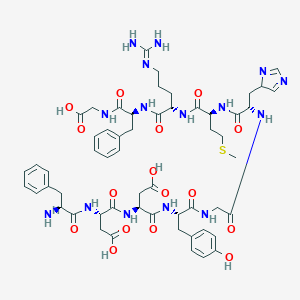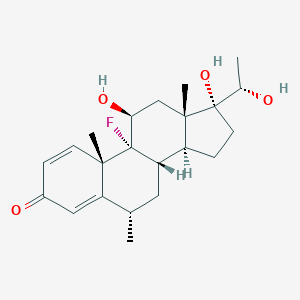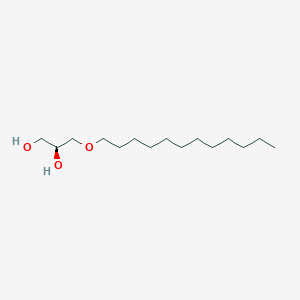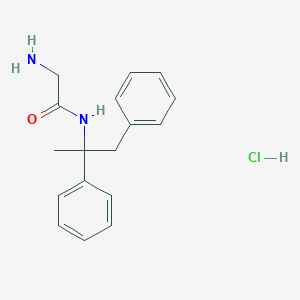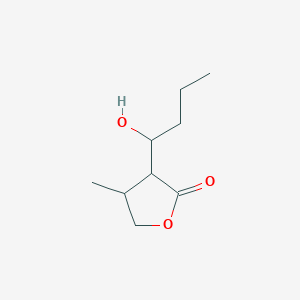
3-(1-Hydroxybutyl)-4-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxybutyl)-4-methyloxolan-2-one, also known as HMO, is a cyclic ketone that has gained significant attention in scientific research due to its unique properties and potential applications. HMO is a versatile compound that can be synthesized using various methods, and its mechanism of action has been extensively studied in recent years. In
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has also been shown to interact with proteins such as serum albumin, which can affect its pharmacokinetics.
Effets Biochimiques Et Physiologiques
3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has also been shown to scavenge free radicals and protect cells from oxidative stress. Additionally, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been reported to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-Hydroxybutyl)-4-methyloxolan-2-one has several advantages for laboratory experiments, including its ease of synthesis and availability. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is also stable under various conditions, making it suitable for use in different experimental setups. However, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has some limitations, including its relatively low solubility in water, which can affect its bioavailability. Additionally, the mechanism of action of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-(1-Hydroxybutyl)-4-methyloxolan-2-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one's potential use in drug delivery systems, as well as its potential as a therapeutic agent for various diseases. Additionally, the development of new analytical methods for the detection and quantification of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one can help to improve our understanding of its mechanism of action and potential applications.
Conclusion
In conclusion, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is a versatile cyclic ketone that has gained significant attention in scientific research due to its unique properties and potential applications. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one can be synthesized using different methods, and its mechanism of action has been extensively studied. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for research on 3-(1-Hydroxybutyl)-4-methyloxolan-2-one, including the development of new synthesis methods and the investigation of its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Méthodes De Synthèse
3-(1-Hydroxybutyl)-4-methyloxolan-2-one can be synthesized using different methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 4-methyloxolan-2-one with 1-hydroxybutyl lithium or 1-hydroxybutyl magnesium bromide. Microbial fermentation, on the other hand, involves the use of microorganisms such as Pseudomonas putida, which can produce 3-(1-Hydroxybutyl)-4-methyloxolan-2-one from renewable resources such as glucose.
Applications De Recherche Scientifique
3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including the food and beverage industry, pharmaceuticals, and biotechnology. In the food and beverage industry, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been used as a flavoring agent due to its fruity and floral aroma. In pharmaceuticals, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to enhance drug delivery. In biotechnology, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been studied for its potential use in the production of bioplastics and biofuels.
Propriétés
Numéro CAS |
124753-55-5 |
|---|---|
Nom du produit |
3-(1-Hydroxybutyl)-4-methyloxolan-2-one |
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-(1-hydroxybutyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O3/c1-3-4-7(10)8-6(2)5-12-9(8)11/h6-8,10H,3-5H2,1-2H3 |
Clé InChI |
QXCJMSMGYHDDLQ-BWZBUEFSSA-N |
SMILES isomérique |
CCC[C@H]([C@H]1[C@@H](COC1=O)CO)O |
SMILES |
CCCC(C1C(COC1=O)C)O |
SMILES canonique |
CCCC(C1C(COC1=O)C)O |
Synonymes |
2-(1'-hydroxybutyl)-3-(hydroxymethyl)butanolide IM 2 autoregulator IM-2 autoregulato |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
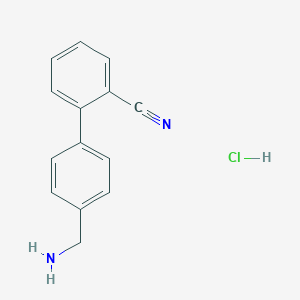
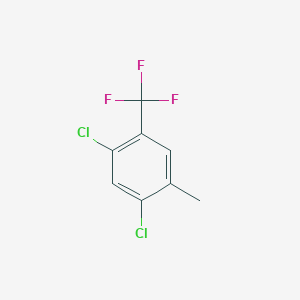
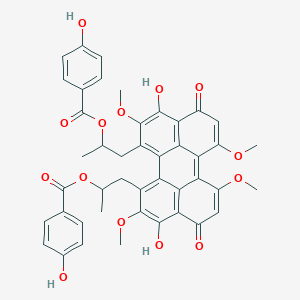
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
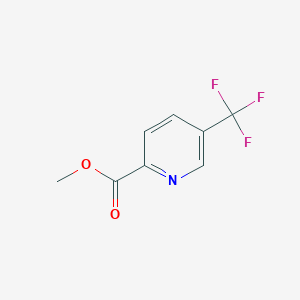
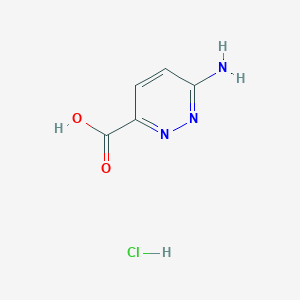
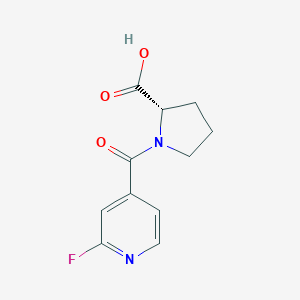
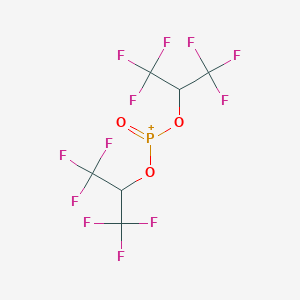
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
